(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene
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Overview
Description
YM-440 is a novel hypoglycemic agent and insulin sensitizer, primarily investigated for its potential in treating type 2 diabetes mellitus. It functions by reducing glucose 6-phosphatase activity and inhibiting liver glucose output through gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-440 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the oxadiazolidinone ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the oxadiazolidinone ring.
Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts to form the final compound.
Industrial Production Methods
Industrial production of YM-440 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
YM-440 undergoes several types of chemical reactions:
Oxidation: YM-440 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within YM-440, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
YM-440 has been extensively studied for its applications in various fields:
Chemistry: As a model compound for studying insulin sensitizers and hypoglycemic agents.
Biology: Investigated for its effects on glucose metabolism and insulin resistance in cellular and animal models.
Medicine: Potential therapeutic agent for type 2 diabetes mellitus, with studies showing its efficacy in reducing blood glucose levels and improving insulin sensitivity
Industry: Potential use in the development of new drugs targeting metabolic disorders.
Mechanism of Action
YM-440 exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to:
Reduction in glucose 6-phosphatase activity: Decreases hepatic glucose production.
Inhibition of gluconeogenesis: Lowers liver glucose output.
Improvement in insulin sensitivity: Enhances glucose uptake in peripheral tissues.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another PPARγ agonist used for treating type 2 diabetes.
Pioglitazone: Similar mechanism of action, used as an insulin sensitizer.
Uniqueness of YM-440
YM-440 is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and side effect profile compared to other PPARγ agonists .
Conclusion
YM-440 represents a promising compound in the treatment of type 2 diabetes mellitus, with extensive research supporting its efficacy and mechanism of action
Properties
Molecular Formula |
C22H20N4O8 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-[[4-[(Z)-4-[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]but-2-enoxy]phenyl]methyl]-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C22H20N4O8/c27-19-23-21(29)33-25(19)13-15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)14-26-20(28)24-22(30)34-26/h1-10H,11-14H2,(H,23,27,29)(H,24,28,30)/b2-1- |
InChI Key |
LUACLLSCZRRTIH-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OC/C=C\COC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-440; YM440; YM 440 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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